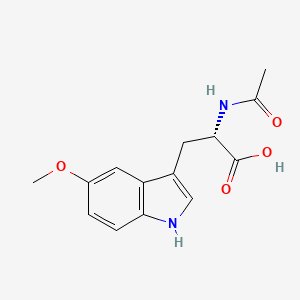
Tryptophan, N-acetyl-5-methoxy-
Descripción general
Descripción
“Tryptophan, N-acetyl-5-methoxy-”, also known as 5-Methoxytryptamine or mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .
Synthesis Analysis
The synthesis of “Tryptophan, N-acetyl-5-methoxy-” involves several enzymes including tryptophan hydroxylase (TPH), hydroxyindole O-methyltransferase (HIOMT), and serotonin N-acetyltransferase (SNAT) . It is synthesized from the essential amino acid tryptophan .
Molecular Structure Analysis
The molecular formula of “Tryptophan, N-acetyl-5-methoxy-” is C14H16N2O4 . Its average mass is 276.288 Da and its monoisotopic mass is 276.110992 Da .
Chemical Reactions Analysis
The chemical reactions involving “Tryptophan, N-acetyl-5-methoxy-” are primarily mediated by enzymes such as TPH, AAAD, SNAT, ASMT, TDC, T5H, and CAMT .
Physical And Chemical Properties Analysis
“Tryptophan, N-acetyl-5-methoxy-” is a small molecular size and high lipophilicity compound . It has the capacity to pass through all biological membranes and is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .
Aplicaciones Científicas De Investigación
1. Antioxidant Efficacy in Therapeutic Antibody Formulations Studies have been conducted to assess the antioxidant efficacy of N-acetyl-5-methoxy-tryptophan (NAT) in therapeutic antibody formulations, particularly for antibodies with oxidation-sensitive tryptophan residues. The research aims to improve the stability and safety of monoclonal antibodies (mAbs) through the use of NAT as an antioxidant .
Functional Characterization in Fruit Species
Comparative genomics and gene ontology analysis have been used to study the functions of genes related to N-acetyl-5-methoxy-tryptamine (melatonin) in fruit species like Prunus avium. This research provides insights into the roles of these genes in fruit development and establishes a foundation for further exploration of melatonin genes .
Serotonin Production in Transgenic Organisms
The compound has been utilized in experiments involving the overexpression of tryptophan decarboxylase (TDC) from rice in transgenic rice, recombinant E. coli, and recombinant yeast. This has led to the production and accumulation of serotonin, confirming its potential application in industrial biotechnology .
Biological and Physiological Processes
Melatonin, synthesized mainly from the metabolism of tryptophan via serotonin, plays a role in many biological and physiological processes. These include reproduction, sleep regulation, antioxidant effects, and maintaining circadian rhythms. Research into these areas continues to expand our understanding of melatonin’s multifunctional nature .
Engineered Microbial Biosynthesis
There has been progress in engineering microbial systems to biosynthesize melatonin from L-tryptophan. By optimizing and introducing specific genes into E. coli, researchers have developed a microbial platform for melatonin production, which could have applications in biofuels and other biotechnological fields .
Mecanismo De Acción
Target of Action
Tryptophan, N-acetyl-5-methoxy-, also known as (2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid, primarily targets melatonin receptors (MT1 and MT2) in the body . These receptors play a crucial role in various physiological functions, including circadian rhythm regulation, sleep-wake cycle, and immune-modulation .
Mode of Action
The interaction of Tryptophan, N-acetyl-5-methoxy- with its targets results in a series of physiological changes. It acts as a full agonist at the 5-HT 1, 5-HT 2, 5-HT 4, 5-HT 6, and 5-HT 7 receptors . It also has antioxidant properties, effectively scavenging a wide range of reactive nitrogen species (RNS) and reactive oxygen species (ROS) .
Biochemical Pathways
Tryptophan, N-acetyl-5-methoxy- is involved in several biochemical pathways. It is synthesized from the essential amino acid tryptophan via serotonin in the pineal gland . The synthesis and secretion of this compound are regulated by the suprachiasmatic nucleus (SCN) through a complex neural network . It also plays a role in the regulation of transcripts of manifold genes, validating its imperative contribution as a multi-regulatory substance .
Pharmacokinetics
The pharmacokinetics of Tryptophan, N-acetyl-5-methoxy- involves its absorption, distribution, metabolism, and excretion (ADME) properties. Due to its small molecular size and high lipophilicity, it has the capacity to pass through all biological membranes, allowing it to be evenly distributed to all biological tissues and fluids by crossing the blood-brain barrier .
Result of Action
The molecular and cellular effects of Tryptophan, N-acetyl-5-methoxy-'s action are diverse. It has been found to have significant apoptotic, angiogenic, oncostatic, and anti-proliferative effects on various oncological cells . It also has a protective effect against oxidative damage in plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tryptophan, N-acetyl-5-methoxy-. For instance, it has been found that abiotic stress induces the synthesis of this compound, helping plants thrive under stress conditions . Furthermore, it has been suggested that the rate of its synthesis and secretion can be influenced by light or dark conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODSTPSSWJSBC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195755 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tryptophan, N-acetyl-5-methoxy- | |
CAS RN |
43167-40-4 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



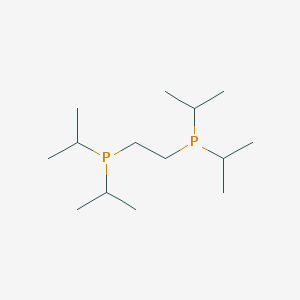
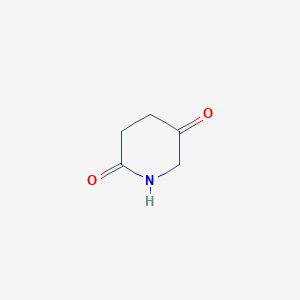

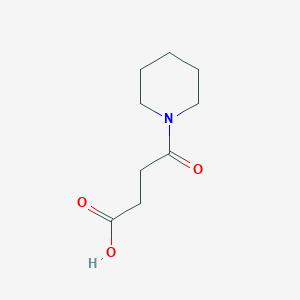
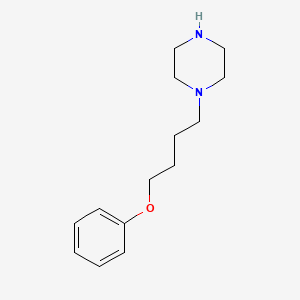
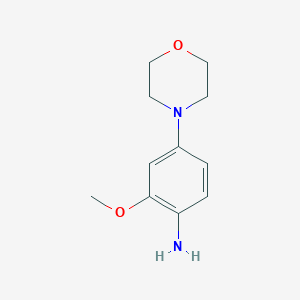







![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)